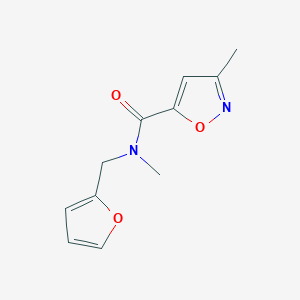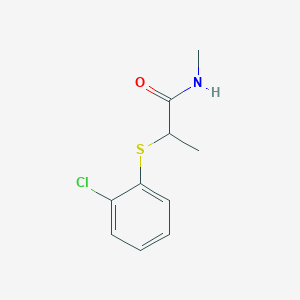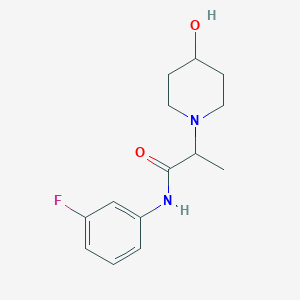![molecular formula C17H14FN3O2 B7516240 4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide](/img/structure/B7516240.png)
4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FOXY, and it belongs to the class of benzimidazole derivatives. FOXY is a potent inhibitor of the protein kinase CK2, which is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by FOXY has been shown to have potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
作用機序
FOXY binds to the ATP-binding site of CK2, which inhibits its activity. CK2 is a serine/threonine protein kinase that is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by FOXY leads to the disruption of these processes, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
FOXY has been shown to have several biochemical and physiological effects. In cancer cells, FOXY induces apoptosis and inhibits cell proliferation. FOXY has also been shown to sensitize cancer cells to chemotherapy drugs. In addition, FOXY has anti-inflammatory effects and has been shown to inhibit the production of pro-inflammatory cytokines. FOXY has also been studied for its potential neuroprotective effects and has been shown to protect against neurotoxicity in animal models.
実験室実験の利点と制限
FOXY has several advantages for lab experiments. It is a potent inhibitor of CK2 and has been shown to have potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. FOXY has also been shown to sensitize cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy. However, FOXY has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. FOXY also has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on FOXY. One area of research is the development of more potent and selective inhibitors of CK2. Another area of research is the investigation of FOXY's potential therapeutic applications in other diseases, such as inflammation and neurodegenerative diseases. Additionally, the combination of FOXY with other chemotherapy drugs could be explored further to enhance its effectiveness in cancer treatment. Finally, the development of more effective delivery systems for FOXY could improve its bioavailability and effectiveness in vivo.
合成法
The synthesis of FOXY involves the condensation of 4-fluoro-2-nitroaniline with 2-phenyl-1,3-oxazol-4-ylmethanol, followed by the reduction of the resulting nitro compound with iron powder in acetic acid. The final step involves the reaction of the resulting amine with 4-fluorobenzenecarboxylic acid chloride in the presence of triethylamine.
科学的研究の応用
FOXY has been extensively studied for its potential therapeutic applications in cancer. CK2 is overexpressed in several types of cancer, and its inhibition by FOXY has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. FOXY has also been shown to sensitize cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.
特性
IUPAC Name |
4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c18-14-8-6-12(7-9-14)16(19)21-23-11-15-10-22-17(20-15)13-4-2-1-3-5-13/h1-10H,11H2,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHVUKCPUACFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)CON=C(C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)CO/N=C(/C3=CC=C(C=C3)F)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-methylcyclohexyl)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]propanamide](/img/structure/B7516192.png)





![2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-piperidin-1-ylethanone](/img/structure/B7516222.png)
![7-Chloro-2-[[(2-morpholin-4-yl-1-phenylethyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516228.png)
![[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7516235.png)

![N-benzyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7516248.png)